7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5/c1-2-8-17-13-21(26-15-23-19-11-6-7-12-20(19)26)27-22(25-17)18(14-24-27)16-9-4-3-5-10-16/h3-7,9-15H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVRRROZAPQHAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3C=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the condensation of appropriate benzimidazole derivatives with pyrazole and pyrimidine precursors under controlled conditions. For instance, the reaction may involve heating in ethanol under reflux for a specific duration to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of β-dicarbonyl compounds with 5-aminopyrazoles . For the target compound, key precursors likely include:
-
5-Aminopyrazole derivatives with pre-installed benzimidazole and propyl groups.
Example Reaction Pathway :
-
Cyclocondensation : 5-Amino-3-phenylpyrazole reacts with a β-ketoester (e.g., ethyl acetoacetate) under microwave irradiation to form the pyrazolo[1,5-a]pyrimidine core .
-
Functionalization : The benzimidazole group is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling .
Nucleophilic Substitution Reactions
The 7-position (benzimidazole-substituted) and 5-propyl group may undergo substitution under specific conditions.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Chlorination at C5 | POCl₃, reflux | Propyl group replaced with Cl | |
| Morpholine substitution | Morpholine, K₂CO₃, DMF, 80°C | Introduction of morpholine at C7 |
Key Insight : Chlorine at C5 or C7 in precursor compounds facilitates substitution with amines or alkoxides .
Electrophilic Aromatic Substitution
The phenyl (C3) and benzimidazole groups are susceptible to electrophilic attacks.
| Reaction | Reagents | Position Modified | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | C3-phenyl ring | |
| Sulfonation | SO₃, H₂SO₄ | Benzimidazole ring |
Regioselectivity : Electron-donating groups (e.g., propyl) at C5 direct electrophiles to the para position of the C3-phenyl group .
Cross-Coupling Reactions
The C3-phenyl group may undergo Suzuki or Heck couplings if halogenated precursors are used.
| Reaction | Catalyst | Product | Reference |
|---|---|---|---|
| Suzuki coupling (C3) | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at C3 | |
| Sonogashira coupling | Pd/Cu, Et₃N | Alkynyl-substituted derivatives |
Note : Microwave irradiation enhances reaction efficiency and regioselectivity .
Oxidation and Reduction
-
Propyl Group Oxidation : Using KMnO₄ or CrO₃ converts the C5-propyl group to a carboxylic acid.
-
Benzimidazole Reduction : Hydrogenation (H₂, Pd/C) saturates the benzimidazole ring, altering electronic properties .
Complexation and Coordination Chemistry
The benzimidazole nitrogen can act as a ligand for metal ions:
| Metal Ion | Application | Coordination Site | Reference |
|---|---|---|---|
| Cu(II) | Catalytic oxidation reactions | Benzimidazole N | |
| Pt(II) | Anticancer drug development | Pyrazolo-pyrimidine N atoms |
Biological Reactivity
As a protein kinase inhibitor (PKI), the compound interacts with ATP-binding pockets via:
-
Hydrogen bonding : Benzimidazole NH and pyrimidine N atoms .
-
Hydrophobic interactions : Propyl and phenyl groups enhance binding affinity .
Selectivity : Substitution at C7 (benzimidazole) minimizes off-target effects compared to C5-amino analogs .
Stability and Degradation
Scientific Research Applications
7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Findings:
Substituent-Driven Activity: Benzimidazole vs. Imidazole: The benzimidazole group in the target compound enhances binding affinity to kinase ATP pockets compared to ethylimidazole derivatives . Antimicrobial Potency: Hydrazinyl derivatives (e.g., 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile) exhibit lower IC₅₀ values (1.5–3.2 µM) against bacterial strains than benzimidazole-containing analogs, suggesting substituent-dependent efficacy .
Synthetic Accessibility: The target compound is synthesized via condensation of 5-aminopyrazole precursors with electrophilic reagents, similar to other pyrazolo[1,5-a]pyrimidines . However, introducing the benzimidazole group requires additional steps, such as Suzuki coupling or nucleophilic substitution, which may reduce overall yield compared to simpler derivatives .
Breadth of Applications: Agricultural Use: Derivatives like 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine are patented as pesticides, highlighting the scaffold’s versatility .
Biological Activity
The compound 7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine belongs to a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Structure and Properties
The molecular formula for this compound is with a molecular weight of 290.37 g/mol. The structure includes a pyrazolo[1,5-a]pyrimidine core substituted with a benzimidazole and phenyl group, which is crucial for its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activities. For instance, a study synthesized various derivatives and evaluated their effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results indicated that these compounds could effectively inhibit cell proliferation.
The compound 5b , which has a methoxy group, showed the most potent activity, approaching the efficacy of doxorubicin, a standard chemotherapy drug (IC50 = 7.45 µM) .
The mechanism through which these compounds exert their anticancer effects primarily involves inhibition of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle. Molecular docking studies have indicated that these compounds bind effectively to CDK2, disrupting its activity and leading to cell cycle arrest in cancer cells.
Additional Biological Activities
Beyond anticancer effects, pyrazolo[1,5-a]pyrimidines have been noted for other biological activities:
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial : Certain compounds have shown promise against bacterial strains.
Case Studies
A case study highlighted the dual inhibition potential of pyrazolo[1,5-a]pyrimidine derivatives against CDK2 and TRKA kinases. Compounds were screened across 60 different cancer cell lines from the NCI database, revealing broad-spectrum anticancer activity . Notably, compounds exhibited IC50 values as low as against CDK2, indicating strong inhibitory potential comparable to established inhibitors .
Q & A
Q. What are the common synthetic strategies for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how are they applied to compounds like 7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine?
Methodological Answer: Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between 5-aminopyrazoles and bidentate electrophiles (e.g., enaminones, enol ethers, or α,β-unsaturated carbonyl compounds). For example:
- Step 1: React 5-aminopyrazole with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol to form intermediates like methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .
- Step 2: Hydrolyze the ester to carboxylic acid, followed by coupling with amines using bis(pentafluorophenyl) carbonate (BPC) as an activating agent .
- Regiochemical Control: Regioselectivity is confirmed via HMBC experiments and X-ray crystallography .
Table 1: Representative Reaction Yields and Conditions
| Precursor | Electrophile | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Aminopyrazole | Enaminone (heteroaryl) | Aqueous Ethanol | 60–75 | |
| Methyl ester intermediate | Benzoyl chloride | Pyridine | 68–70 |
Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and tautomerism (e.g., amino-imine tautomerism in 7-aminopyrazolo[1,5-a]pyrimidines) .
- X-ray Crystallography: Determines crystal packing and bond angles (e.g., monoclinic crystal system with β = 95.924° for a chlorinated derivative) .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can regiochemical outcomes be controlled during the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines?
Methodological Answer: Regioselectivity depends on:
- Electrophile Design: Use of enaminones with electron-withdrawing groups (e.g., nitro or trifluoromethyl) directs substitution to position 7 .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor cyclization at higher temperatures (80–100°C) .
- Catalytic Additives: PEG-400 enhances dihydropyrazolo[1,5-a]pyrimidine formation via microwave-assisted synthesis .
Table 2: Regiochemical Outcomes in Selected Derivatives
| Substituent at Position 7 | Electrophile Type | Regioselectivity | Reference |
|---|---|---|---|
| Benzimidazolyl | Enaminone (heteroaryl) | >90% | |
| Trifluoromethyl | α,β-Unsaturated ketone | 85% |
Q. How can contradictions in biological activity data be resolved for structurally similar pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., replacing phenyl with p-tolylazo groups) and compare IC50 values in enzyme inhibition assays .
- Computational Modeling: Perform molecular docking to assess binding affinities (e.g., trifluoromethyl groups enhance hydrophobic interactions with kinase ATP pockets) .
- Pharmacokinetic Profiling: Evaluate LogP, solubility, and metabolic stability to distinguish intrinsic activity from bioavailability effects .
Q. What methodologies are recommended for evaluating the pharmacological potential of this compound?
Methodological Answer:
Q. How can computational tools predict the physicochemical and pharmacokinetic properties of pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- Software: Use SwissADME or QikProp to calculate LogP, topological polar surface area (TPSA), and blood-brain barrier permeability .
- Docking Studies: Employ AutoDock Vina to simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial derivatives) .
- ADMET Prediction: Apply ProTox-II to estimate LD50 and hepatotoxicity risks .
Q. What safety protocols are essential when handling pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved goggles .
- Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., silylformamidines) .
- Waste Disposal: Segregate halogenated waste (e.g., chlorinated derivatives) for incineration .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- Reaction Monitoring: Use TLC or HPLC to track intermediate formation and optimize reaction time .
- Purification Techniques: Compare column chromatography vs. recrystallization (e.g., ethanol/DMF recrystallization increases purity to >95%) .
- Scale-Up Adjustments: Microwave synthesis often improves yields (e.g., from 60% to 75%) compared to conventional heating .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
